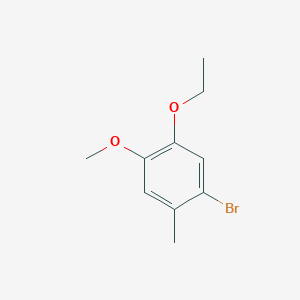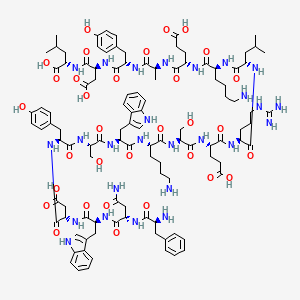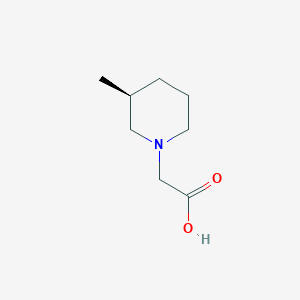![molecular formula C8H12O3 B13902643 Rel-methyl (1R,3S,6S)-7-oxabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13902643.png)
Rel-methyl (1R,3S,6S)-7-oxabicyclo[4.1.0]heptane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-methyl(1R,3S,6S)-7-oxabicyclo[4.1.0]heptane-3-carboxylate is a bicyclic compound with a unique structure that makes it an interesting subject for chemical research. This compound is characterized by its oxabicycloheptane core, which is a seven-membered ring containing an oxygen atom. The presence of this bicyclic structure imparts unique chemical properties to the compound, making it valuable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl(1R,3S,6S)-7-oxabicyclo[4.1.0]heptane-3-carboxylate typically involves a series of organic reactions. One common method is the Diels-Alder reaction, which forms the bicyclic core. This reaction involves the cycloaddition of a diene and a dienophile under controlled conditions. The resulting product is then subjected to esterification to introduce the carboxylate group.
Industrial Production Methods
In an industrial setting, the production of rac-methyl(1R,3S,6S)-7-oxabicyclo[4.1.0]heptane-3-carboxylate may involve large-scale Diels-Alder reactions followed by purification steps such as recrystallization or chromatography. The reaction conditions are optimized to maximize yield and purity, and the process is scaled up to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
rac-methyl(1R,3S,6S)-7-oxabicyclo[4.1.0]heptane-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
Scientific Research Applications
rac-methyl(1R,3S,6S)-7-oxabicyclo[4.1.0]heptane-3-carboxylate has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a drug candidate or as a tool for probing biological systems.
Medicine: The compound’s potential therapeutic properties are explored, particularly in the development of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials, where its unique properties are leveraged for specific applications.
Mechanism of Action
The mechanism by which rac-methyl(1R,3S,6S)-7-oxabicyclo[4.1.0]heptane-3-carboxylate exerts its effects depends on its interactions with molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, leading to changes in their activity. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to rac-methyl(1R,3S,6S)-7-oxabicyclo[4.1.0]heptane-3-carboxylate include other bicyclic molecules such as:
- rac-methyl(1R,6S)-2-azabicyclo[4.1.0]heptane-1-carboxylate
- rac-(1R,6S,7R)-7-(Methoxymethyl)-3-azabicyclo[4.1.0]heptane
Uniqueness
What sets rac-methyl(1R,3S,6S)-7-oxabicyclo[4.1.0]heptane-3-carboxylate apart is its specific oxabicycloheptane core, which imparts unique chemical properties and reactivity. This makes it particularly valuable for applications that require specific structural features and reactivity profiles.
Properties
Molecular Formula |
C8H12O3 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
methyl (1R,3S,6S)-7-oxabicyclo[4.1.0]heptane-3-carboxylate |
InChI |
InChI=1S/C8H12O3/c1-10-8(9)5-2-3-6-7(4-5)11-6/h5-7H,2-4H2,1H3/t5-,6-,7+/m0/s1 |
InChI Key |
QCGKUFZYSPBMAY-LYFYHCNISA-N |
Isomeric SMILES |
COC(=O)[C@H]1CC[C@H]2[C@@H](C1)O2 |
Canonical SMILES |
COC(=O)C1CCC2C(C1)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


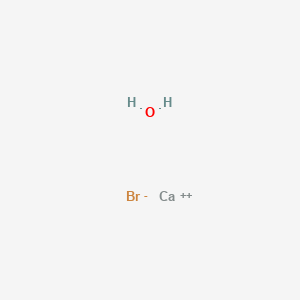
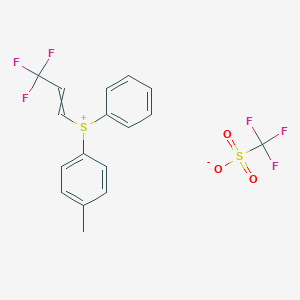
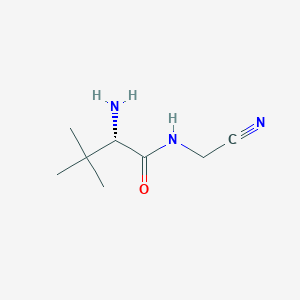
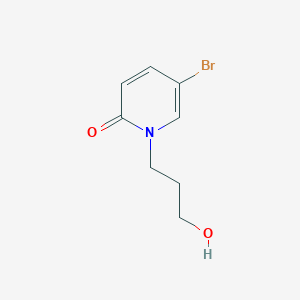


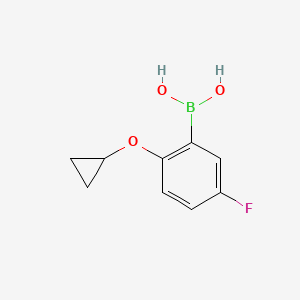
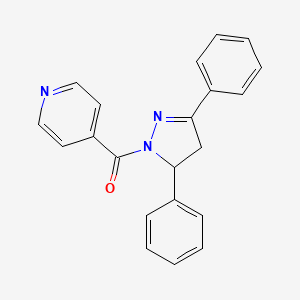
![[13-Acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate](/img/structure/B13902616.png)
![Methyl [(1,3-dioxo-1H-isoindol-2(3H,4H,7H)-yl)methyl] cyanocarbonimidodithioate](/img/structure/B13902625.png)
